3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine is a chemical compound with the molecular formula C15H25N3O3S and a molecular weight of 327.44 g/mol
Preparation Methods
The synthesis of 3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine involves several steps. One common method includes the use of tert-butyl and piperidine derivatives. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide. The mixture is typically stirred at low temperatures and then allowed to react at ambient temperature for an extended period.
Chemical Reactions Analysis
3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions: Reagents such as NaH, methyl iodide, and THF are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with varying substituents. These compounds can be compared based on their chemical properties, reactivity, and applications. The uniqueness of 3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine lies in its specific substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-15(2,3)13-5-6-14(17-16-13)21-11-12-7-9-18(10-8-12)22(4,19)20/h5-6,12H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLHVMJMYXMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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